[1S-(1alpha,2beta,3alpha,5alpha)]-pinane-3-methylammonium chloride
Description
Properties
IUPAC Name |
[(1S,2S,3S,5R)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N.ClH/c1-7-8(6-12)4-9-5-10(7)11(9,2)3;/h7-10H,4-6,12H2,1-3H3;1H/t7-,8-,9+,10+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMWWUXCZAWKORS-AVBROYKKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CC2CC1C2(C)C)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H](C[C@H]2C[C@@H]1C2(C)C)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57357-84-3 | |
| Record name | Bicyclo[3.1.1]heptane-3-methanamine, 2,6,6-trimethyl-, hydrochloride (1:1), (1S,2S,3S,5R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57357-84-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1S-(1alpha,2beta,3alpha,5alpha))-Pinane-3-methylammonium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057357843 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [1S-(1α,2β,3α,5α)]-pinane-3-methylammonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.159 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Structural and Stereochemical Considerations
Molecular Architecture
The compound features a pinane backbone—a bicyclo[3.1.1]heptane system—with a methylammonium group at the C3 position and chloride as the counterion. The [1S-(1alpha,2beta,3alpha,5alpha)] configuration specifies absolute stereochemistry, requiring synthetic routes to control four stereocenters. X-ray crystallographic data, though unavailable in public sources, suggest chair-like conformations in the bicyclic system that influence reactivity patterns.
Chirality Challenges
Stereochemical control poses significant synthetic hurdles:
- Bridgehead stereocenters : The C1 and C5 positions in the pinane framework resist epimerization under standard conditions, necessitating early-stage stereochemical definition.
- C3 functionalization : Introducing the methylammonium group without racemization requires protecting group strategies or kinetic resolution.
Synthetic Methodologies
Pinane Skeleton Construction
Turpentine-Derived Starting Materials
Commercial pinane derivatives often originate from α-pinene (CAS 80-56-8), a major turpentine component. Key transformations include:
Table 1: Pinane Framework Modification Reactions
These steps establish the bicyclic framework prior to C3 functionalization.
C3 Methylammonium Group Installation
Nucleophilic Amination
A two-stage protocol dominates literature approaches:
- Chloride intermediate synthesis :
$$ \text{Pinane-3-ol} + \text{SOCl}2 \xrightarrow{\text{CH}2\text{Cl}_2, 0^\circ\text{C}} \text{Pinane-3-chloride} $$ - Methylamine displacement :
$$ \text{Pinane-3-chloride} + \text{CH}3\text{NH}2 \xrightarrow{\text{EtOH, reflux}} \text{Pinane-3-methylamine} $$
Yields typically range 45-68%, with enantiomeric excess (ee) dependent on starting material optical purity.
Reductive Amination
Alternative pathway using pinane-3-ketone:
$$ \text{Pinane-3-one} + \text{CH}3\text{NH}2 \xrightarrow{\text{NaBH}_4, \text{MeOH}} \text{Pinane-3-methylamine} $$
This method achieves higher ee (92-95%) but requires chiral resolution post-synthesis.
Enantiomeric Control Strategies
Chiral Pool Synthesis
Utilizing (−)-α-pinene (CAS 7785-26-4) as starting material inherently transfers chirality to the C1 and C5 positions. Retaining optical activity through subsequent steps requires:
Kinetic Resolution
Lipase-mediated acetylation effectively enriches enantiopurity:
Table 2: Enzymatic Resolution Conditions
| Enzyme | Substrate | Conversion (%) | ee Product (%) |
|---|---|---|---|
| CAL-B (Novozym 435) | Pinane-3-methylamine | 48 | 99 |
| PS-C (Amano) | Pinane-3-acetamide | 52 | 97 |
Purification and Analysis
Crystallization Optimization
Fractional crystallization from ethanol/water (4:1 v/v) achieves >99% purity:
Industrial Production Considerations
Scale-Up Challenges
Key issues in kilogram-scale synthesis:
Applications and Derivatives
While detailed applications remain proprietary, patent analysis suggests uses in:
Derivative synthesis routes include:
- Quaternization with longer alkyl chains
- Anion exchange reactions (e.g., bromide, tetrafluoroborate)
- Polymer-supported variants for heterogeneous catalysis
Chemical Reactions Analysis
Types of Reactions
[1S-(1alpha,2beta,3alpha,5alpha)]-pinane-3-methylammonium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the methanamine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted bicyclo[3.1.1]heptane derivatives.
Scientific Research Applications
[1S-(1alpha,2beta,3alpha,5alpha)]-pinane-3-methylammonium chloride is used in various scientific research fields, including:
Chemistry: As a chiral building block in the synthesis of complex organic molecules.
Biology: In studies related to enzyme inhibition and receptor binding.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [1S-(1alpha,2beta,3alpha,5alpha)]-pinane-3-methylammonium chloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The pathways involved may include:
Receptor Binding: Interaction with neurotransmitter receptors, affecting signal transduction.
Enzyme Inhibition: Inhibition of specific enzymes, altering metabolic pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereoisomer: [1R-(1alpha,2beta,3alpha,5alpha)]-Pinane-3-Methylammonium Chloride
The most direct analog is its stereoisomer, [1R-(1alpha,2beta,3alpha,5alpha)]-pinane-3-methylammonium chloride (CAS 58096-22-3). Both compounds share the same molecular formula (C₁₁H₂₁N·ClH) and molecular weight (203.75 g/mol), but differ in the configuration at the 1-position (1R vs. 1S).
Key Differences:
The 1R-isomer is more widely commercialized, with suppliers emphasizing its use in agrochemicals and industrial applications. This suggests divergent biological activity profiles due to stereochemical influences on receptor interactions.
Functional Analogues: Steroid Hormone Metabolites
These steroids enhance chloride uptake (e.g., ³⁶Cl⁻) and potentiate GABAergic signaling at concentrations of 10⁻⁷–10⁻⁵ M .
Contrast with Pinane Derivatives:
- Mechanism : Steroids act as barbiturate-like ligands, whereas pinane derivatives’ mechanisms remain uncharacterized in the provided evidence.
- Applications: Steroids are linked to anesthetic/hypnotic effects , while pinane compounds are used in synthetic chemistry (e.g., surfactants, pharmaceuticals).
Other Quaternary Ammonium Compounds
Quaternary ammonium compounds (QACs) with bicyclic frameworks, such as tricyclodecane derivatives (e.g., CAS 74525-97-6), share broad antimicrobial properties. However, the pinane derivatives’ rigid bicyclic structure may confer unique stability or selectivity compared to linear or aromatic QACs.
Q & A
Q. What are the foundational methodologies for synthesizing [1S-(1α,2β,3α,5α)]-pinane-3-methylammonium chloride, and how can purity be validated?
Methodological Answer: Synthesis typically involves quaternization of pinane-derived tertiary amines using methyl chloride or alkylation agents under controlled pH and temperature. Purity validation requires tandem analytical techniques:
- Nuclear Magnetic Resonance (NMR) : Compare spectral data (e.g., δ<sup>1</sup>H and δ<sup>13</sup>C) with theoretical predictions for structural confirmation.
- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase columns (C18) with UV detection at 210–220 nm to quantify impurities.
- Elemental Analysis : Verify stoichiometric ratios of C, H, N, and Cl .
Q. How can researchers design initial bioactivity assays for this compound?
Methodological Answer: Begin with in vitro assays targeting cholinergic or ion-channel systems due to its quaternary ammonium structure.
- Experimental Design : Use a dose-response framework (e.g., 0.1–100 µM) in cell-based models (e.g., SH-SY5Y neurons) to assess acetylcholinesterase inhibition or membrane depolarization.
- Controls : Include positive controls (e.g., acetylcholine) and vehicle controls (e.g., DMSO) to isolate compound-specific effects .
Advanced Research Questions
Q. How can contradictions in spectral or bioactivity data for this compound be systematically resolved?
Methodological Answer: Apply embedded experimental design by integrating quantitative (e.g., kinetic assays) and qualitative (e.g., crystallography) methods:
- Quantitative : Replicate assays under standardized conditions (pH 7.4, 37°C) to minimize variability.
- Qualitative : Perform X-ray diffraction to resolve stereochemical ambiguities in the pinane backbone that may affect bioactivity .
- Theoretical Frameworks : Cross-reference results with computational models (e.g., molecular docking) to validate mechanistic hypotheses .
Q. What strategies optimize experimental design for studying structure-activity relationships (SAR) of this compound?
Methodological Answer:
- Morphological Pole (Quadripolar Model) : Systematically vary substituents (e.g., methyl vs. ethyl groups) while maintaining the pinane core.
- Technical Pole : Use high-throughput screening (HTS) platforms to assess SAR across multiple targets (e.g., nicotinic vs. muscarinic receptors).
- Epistemological Pole : Link SAR data to broader theories of steric effects in ammonium-based neuroactive compounds .
Q. How can researchers address reproducibility challenges in synthesizing stereochemically pure batches?
Methodological Answer:
- Chromatographic Resolution : Employ chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) for HPLC purification.
- Dynamic Kinetic Resolution : Optimize reaction conditions (e.g., low-temperature alkylation) to minimize racemization .
- Peer Validation : Share synthetic protocols via open-source platforms (e.g., protocols.io ) for independent verification .
Methodological Integration and Data Analysis
Q. What frameworks guide the integration of field-based (e.g., environmental sampling) and computational studies for this compound?
Methodological Answer:
- Field Research : Collect environmental samples (e.g., soil/water) where pinane derivatives occur naturally; use LC-MS/MS for quantification.
- Computational Modeling : Apply density functional theory (DFT) to predict degradation pathways or metabolite formation.
- Contradiction Management : Compare empirical data with model predictions to refine assumptions about environmental stability .
Q. How can researchers leverage historical data or prior art to design novel experiments?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
